6,10-Dichlorobenzo[a]phenoxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dichlorobenzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the phenoxazine family. This compound is characterized by its unique structure, which includes a fused ring system with chlorine atoms at the 6th and 10th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dichlorobenzo[a]phenoxazin-5-one typically involves the condensation of 2,3-dichloronaphthalene-1,4-dione with 2-amino-4-chlorophenol. This reaction is usually carried out in a base-catalyzed medium, such as anhydrous sodium carbonate, in the presence of solvents like chloroform and dimethylformamide (DMF) . The reaction conditions include heating the mixture to facilitate the condensation process, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,10-Dichlorobenzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
6,10-Dichlorobenzo[a]phenoxazin-5-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex phenoxazine derivatives.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 6,10-Dichlorobenzo[a]phenoxazin-5-one involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorobenzo[a]phenoxazin-5-one
- 6,8-Dichlorobenzo[a]phenoxazin-5-one
- 6-Methylbenzo[a]phenoxazin-5-one
Uniqueness
6,10-Dichlorobenzo[a]phenoxazin-5-one is unique due to the presence of chlorine atoms at both the 6th and 10th positions, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
73397-09-8 |
---|---|
Molecular Formula |
C16H7Cl2NO2 |
Molecular Weight |
316.1 g/mol |
IUPAC Name |
6,10-dichlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H7Cl2NO2/c17-8-5-6-12-11(7-8)19-14-9-3-1-2-4-10(9)15(20)13(18)16(14)21-12/h1-7H |
InChI Key |
BLKLAPRTGPMWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)OC3=C(C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.